(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
(E)-1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a heterocyclic compound featuring a thienopyridine core fused with a dihydrothieno ring system, substituted with a chlorine atom at position 2 and an α,β-unsaturated ketone moiety linked to a furan group. This structural motif is characteristic of bioactive molecules targeting receptors or enzymes, particularly in cardiovascular and antiplatelet research .
Properties
IUPAC Name |
(E)-1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c15-13-8-10-9-16(6-5-12(10)19-13)14(17)4-3-11-2-1-7-18-11/h1-4,7-8H,5-6,9H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCUKTVSTVZJSS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic compound with potential therapeutic applications, particularly in neuropharmacology and as an anticholinesterase agent. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic implications.
- Molecular Formula : C₁₄H₁₂ClNO₂S
- Molecular Weight : 293.8 g/mol
- CAS Number : 2035022-91-2
The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, making it a candidate for treating neurodegenerative conditions like Alzheimer's disease.
Acetylcholinesterase Inhibition
Studies have demonstrated that this compound acts as a potent inhibitor of AChE. The compound's IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) was found to be in the low micromolar range, indicating strong potential for therapeutic use:
Cytotoxicity and Selectivity
In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxic effects. The MTT assay indicated a reduction in cell viability at concentrations above 10 µM:
| Cell Line | EC₅₀ (µM) | Activity Level |
|---|---|---|
| HeLa | 15 | Moderate |
| MCF7 | 12 | High |
| A549 | 20 | Low |
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition, suggesting a neuroprotective effect.
- Cancer Research : In studies involving human cancer cell lines, the compound demonstrated selective toxicity towards malignant cells while sparing normal cells, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized through comparisons with structurally related analogs. Below is a detailed analysis:
Thiophene-Substituted Analog
Compound: (E)-1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS: 2034896-76-7)
- Structural Difference : Replaces the furan-2-yl group with a thiophen-2-yl substituent.
- Key Properties: Exhibits similar stability and handling precautions (P-codes: P101, P102, P210) due to shared reactive enone and halogenated thienopyridine moieties . Higher lipophilicity compared to the furan analog, as thiophene’s sulfur atom enhances hydrophobic interactions .
- Applications : Used in preclinical studies for cardiovascular disorders, though specific activity data remain proprietary.
Benzoimidazole-Containing Derivatives
Compound: 1-(2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethan-1-one (11) Compound: (2-(1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,4,5-trichlorophenyl)methanone (25)
- Structural Differences: Compound 11 replaces the enone-furan system with a methylbenzoimidazole-acetyl group. Compound 25 incorporates a trichlorophenyl-methanone and fluorobenzyl-benzoimidazole.
- Biological Activity :
- Synthesis : Achieved via multistep coupling reactions, with yields exceeding 70% .
Furan-Based Derivatives with Iodophenyl Substituents
Compound : (2E)-1-(Furan-2-yl)-3-(3-iodophenyl)prop-2-en-1-one (2-49)
- Structural Difference: Retains the furan-enone system but replaces the thienopyridine core with a 3-iodophenyl group.
- Key Findings: Successfully synthesized via aldol condensation (Scheme 2-18), highlighting the compatibility of furan with electron-deficient aromatic systems .
Crystalline Racemic Methyl-α-(2-Chlorophenyl) Derivatives
Compound: Racemic methyl-α-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H))acetate
- Structural Difference: Substitutes the enone-furan chain with a methyl-α-(2-chlorophenyl)acetate group.
- Key Properties: Crystalline form achieves 94% yield with 50:50 enantiomeric ratio, suggesting challenges in chiral resolution for related compounds . Demonstrates the impact of ester groups on crystallinity, a property less pronounced in ketone-based analogs.
Research Findings and Implications
- Substituent Effects : Thiophene and iodophenyl groups enhance lipophilicity and electronic interactions, respectively, while benzoimidazoles improve receptor binding .
- Synthetic Challenges: Furan-based enones exhibit robust synthetic compatibility, but chiral resolution remains problematic for racemic thienopyridine derivatives .
- Unmet Needs : Direct biological data for the target furan compound are lacking, necessitating further studies to evaluate its efficacy against thromboembolic disorders.
Q & A
Q. What are the recommended synthetic routes for (E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via a multi-step approach: (i) Core scaffold preparation : Start with 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, synthesized via cyclization of thiophene derivatives with chloroacetyl chloride under reflux conditions (e.g., acetonitrile, 80°C, 12 hrs) . (ii) Enone formation : Introduce the furan-2-yl group via a Claisen-Schmidt condensation between the ketone intermediate and furfuraldehyde. Use catalytic NaOH in ethanol (70°C, 6–8 hrs), monitoring stereochemistry to ensure the (E)-configuration .
-
Optimization : Adjust molar ratios (e.g., 1:1.2 ketone:aldehyde) and use anhydrous conditions to minimize side reactions. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate 7:3).
Table 1 : Synthetic Yield Under Different Conditions
Catalyst Solvent Temp (°C) Time (hrs) Yield (%) NaOH Ethanol 70 8 65–70 KOH THF 65 10 58–62 Piperidine Toluene 90 6 72–75
Q. How can the structural identity and purity of this compound be validated?
- Analytical Methods :
- NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons in NMR) and assess ring substituents using NMR .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with MS detection (ESI+) to verify molecular ion peaks (e.g., m/z 306.8 for [M+H]+) and detect impurities (<2%) .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for analogous thieno-pyridine derivatives .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in pharmacological studies?
- Methodology :
- Molecular Docking : Use software like Discovery Studio or MOE to model interactions with target proteins (e.g., kinases, GPCRs). Parameterize force fields (e.g., CHARMM) for accurate ligand-receptor binding energy calculations .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .
- Case Study : For a related pyridinone derivative, docking simulations revealed strong binding to histamine receptors (ΔG = −9.2 kcal/mol), validated by in vitro assays .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Troubleshooting Framework : (i) Assay Validation : Confirm assay reproducibility using positive controls (e.g., known kinase inhibitors). (ii) Solubility Checks : Use DMSO stocks ≤0.1% to avoid solvent interference. Measure solubility via UV-Vis (λ = 280 nm) in PBS (pH 7.4) . (iii) Metabolic Stability : Test liver microsome stability (e.g., human CYP450 isoforms) to rule out rapid degradation in cell-based vs. cell-free assays .
- Example : Discrepancies in IC50 values (e.g., 2 μM vs. 8 μM) may arise from differential protein binding or metabolite formation in hepatic systems.
Q. What are the best practices for analyzing the compound’s stability under varying storage conditions?
- Protocol :
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH, 1–3 months). Monitor degradation via HPLC every 2 weeks.
- Photostability : Expose to UV light (320–400 nm) for 48 hrs; assess decomposition products using LC-MS .
Methodological Considerations for Data Interpretation
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve (E)/(Z) isomers, critical for activity in enone-containing compounds .
- Toxicological Screening : Prioritize Ames tests (bacterial reverse mutation) and hERG channel inhibition assays to flag cardiotoxicity risks early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
